molecular formula C18H24N4O2 B4054663 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine

Cat. No.: B4054663
M. Wt: 328.4 g/mol
InChI Key: PMHFOEUGWZHLKF-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a methoxyphenyl group, and an oxan-4-yl ethyl chain

Scientific Research Applications

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure. It may serve as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include cyanuric chloride and amines.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions. This step often involves the use of 4-methoxyphenylamine and suitable catalysts.

    Attachment of the Oxan-4-yl Ethyl Chain: The oxan-4-yl ethyl chain can be attached through alkylation reactions. This step may require the use of oxan-4-yl ethyl halides and base catalysts.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Key considerations in industrial production include reaction temperature, pressure, and the use of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into reduced forms. Typical reducing agents used are sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Reagents such as halogens and nucleophiles are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenethyl isocyanate
  • 2-(4-methoxyphenyl)ethyl isocyanate

Comparison

Compared to similar compounds, 5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine is unique due to the presence of the triazine ring and the oxan-4-yl ethyl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-22(10-7-14-8-11-24-12-9-14)18-20-17(13-19-21-18)15-3-5-16(23-2)6-4-15/h3-6,13-14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHFOEUGWZHLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCOCC1)C2=NC(=CN=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine
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5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine
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5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine
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5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine
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5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine
Reactant of Route 6
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5-(4-methoxyphenyl)-N-methyl-N-[2-(oxan-4-yl)ethyl]-1,2,4-triazin-3-amine

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